3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Overview
Description
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H15N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets .
Mode of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored away from oxidizing agents and air, as it is air sensitive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine typically involves the reaction of 2-ethylimidazole with 3-chloropropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-chloropropylamine attacks the imidazole ring, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Comparison with Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine
- 1-(3-Aminopropyl)imidazole
Comparison: 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQWONZMPWCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424382 | |
Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2258-24-4 | |
Record name | 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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